REACTION_CXSMILES
|
[Br:1][C:2]1[C:7]([F:8])=[CH:6][C:5]([OH:9])=[C:4]([N+:10]([O-])=O)[CH:3]=1.[Cl-].[NH4+]>CO.C1COCC1.[Zn]>[NH2:10][C:4]1[CH:3]=[C:2]([Br:1])[C:7]([F:8])=[CH:6][C:5]=1[OH:9] |f:1.2|
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1F)O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
111 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
91 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at ambient temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Type
|
WASH
|
Details
|
The residue was washed with cold water
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C(=C1)Br)F)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 38 g | |
YIELD: CALCULATEDPERCENTYIELD | 109.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |